BRD4 BD1 Binding Affinity vs. (+)-JQ1
The target compound exhibits weak binding to human BRD4 bromodomain 1 (BD1) with a Ki of 3.3 × 10³ nM (3.3 µM) measured by fluorescence polarization assay [1]. In contrast, the canonical bromodomain inhibitor (+)-JQ1 binds BRD4 BD1 with a Kd of approximately 50–90 nM in analogous in vitro assays [2]. This >30-fold lower affinity confirms that 4-bromo-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide is not a potent BRD4 inhibitor and should not be substituted for JQ1 or related high-affinity probes in functional studies targeting BRD4.
| Evidence Dimension | BRD4 BD1 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3,300 nM |
| Comparator Or Baseline | (+)-JQ1: Kd = 50–90 nM (approximately 70-fold stronger) |
| Quantified Difference | Target compound is ~36- to 66-fold weaker than (+)-JQ1 |
| Conditions | Fluorescence polarization assay; human BRD4 BD1 (residues 44–168) for target compound; analogous in vitro BRD4 BD1 binding assays for (+)-JQ1. |
Why This Matters
Procurement scientists must avoid confusing this compound with potent BRD4 inhibitors; its weak affinity positions it as a potential negative control or selectivity profiling tool rather than a functional BRD4 probe.
- [1] BindingDB entry BDBM50520654. Ki: 3.30E+3 nM for human BRD4 BD1 by fluorescence polarization assay. BindingDB (bindingdb.org). Accessed 2026-05-07. View Source
- [2] Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067–1073. (JQ1 Kd for BRD4 BD1 ~50–90 nM). View Source
